Physicochemical Profiling & Technical Characterization of 1-Acetyl-piperazine-2-carboxylic Acid
Physicochemical Profiling & Technical Characterization of 1-Acetyl-piperazine-2-carboxylic Acid
Executive Summary
1-Acetyl-piperazine-2-carboxylic acid is a critical bifunctional heterocyclic scaffold used primarily as a chiral building block in the synthesis of peptidomimetics, HIV protease inhibitors, and neuroactive agents. Its utility stems from its rigid piperazine core, which restricts conformational freedom in peptide backbones, and its orthogonal reactivity (free secondary amine at N4 and carboxylic acid at C2).
This guide provides a definitive technical analysis of its physicochemical properties, focusing on its zwitterionic behavior, hydrophilicity, and the specific analytical challenges imposed by its lack of strong chromophores.
Chemical Identity & Structural Logic
The molecule consists of a six-membered piperazine ring in a chair conformation. The C2-carboxylic acid imposes specific steric constraints, while the N1-acetyl group reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the primary basic center.
| Parameter | Specification |
| Chemical Name | 1-Acetyl-piperazine-2-carboxylic acid |
| CAS Number | 1353945-09-1 (Free Acid) |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Molecular Weight | 172.18 g/mol |
| Chirality | Available as (S)- (derived from L-amino acids) or (R)- enantiomers.[1] |
| SMILES | CC(=O)N1CCNC(C1)C(=O)O |
Structural Diagram: Ionization States
The following diagram illustrates the pH-dependent speciation of the molecule, which is critical for method development.
Physicochemical Properties[2][3][4][5][6][7]
Dissociation Constants (pKa)
Unlike unsubstituted piperazine (pKa₁ ~5.3, pKa₂ ~9.7), the N1-acetylation eliminates the basicity of the N1 nitrogen. The inductive effect of the N1-acetyl group and the C2-carboxyl group shifts the pKa of the remaining N4 amine.
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pKa₁ (Acidic): 2.8 – 3.2 (Carboxylic acid). The proximity of the protonated N4 ammonium slightly increases acidity compared to acetic acid.
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pKa₂ (Basic): 8.2 – 8.6 (N4 Secondary Amine). This is lower than typical secondary amines (~10-11) due to the electron-withdrawing effect of the amide and carboxyl groups.
Lipophilicity (LogP/LogD)
This compound is highly polar and hydrophilic.
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LogP (Octanol/Water): -1.5 to -2.0 (Predicted).
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LogD (pH 7.4): Typically <-2.5 . At physiological pH, the molecule exists predominantly as a zwitterion, making it immiscible in organic solvents like dichloromethane or ethyl acetate unless the pH is adjusted to suppress ionization.
Solubility Profile
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Water: Highly soluble (>100 mg/mL).
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Methanol/Ethanol: Moderately soluble.
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DCM/Hexane: Insoluble.
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Hygroscopicity: The solid free acid is hygroscopic . It must be stored in a desiccator. The hydrochloride salt (CAS 2751610-47-4) is often preferred for handling due to better crystallinity.
Analytical Methodologies
Characterizing 1-Acetyl-piperazine-2-carboxylic acid is challenging because it lacks a strong UV chromophore (only end-absorption from the amide/carboxyl at <210 nm) and is highly polar, leading to poor retention on standard C18 columns.
HPLC Method: HILIC Mode (Recommended)
Standard Reverse Phase (RP) results in elution at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analyte.
Protocol:
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Column: Zwitterionic HILIC column (e.g., ZIC-HILIC or Amide-HILIC), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Isocratic 80% B or Gradient 90% B → 60% B over 15 mins.
-
Detection: UV at 205 nm or 210 nm .
-
Note: For trace impurity analysis, Refractive Index (RI) or Charged Aerosol Detection (CAD) is superior to UV due to low extinction coefficients.
-
Alternative: Derivatization for UV/Fluorescence
To enhance sensitivity (e.g., for pharmacokinetic studies), derivatize the N4 secondary amine.
-
Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride.
-
Reaction: React in borate buffer (pH 9.0) for 30 mins at 50°C.
-
Advantage: shifts detection to >250 nm (UV) or allows fluorescence detection, improving LOD by 100-fold.
Experimental Workflow: pKa Determination
Do not rely on software predictions for critical formulation work. Use Potentiometric Titration.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities.
Common Route: Selective mono-acetylation of Piperazine-2-carboxylic acid. Impurity A (Over-acetylation): 1,4-Diacetyl-piperazine-2-carboxylic acid.
- Detection: Elutes later in RP-HPLC; distinct NMR singlet for second acetyl group. Impurity B (Starting Material): Piperazine-2-carboxylic acid.[1][2][3][4][5]
- Detection: Elutes earlier in HILIC; Ninhydrin positive (primary/secondary amine test).
References
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Chemical Identity & CAS: BLD Pharm. (2025). 1-Acetylpiperazine-2-carboxylic acid Product Data. Retrieved from
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General Piperazine pKa Data: Henni, A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data. Retrieved from
-
Synthesis of Piperazine Carboxylic Acids: Hanessian, S., & Sharma, R. (2000).[8] The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. Heterocycles. Retrieved from
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Analytical Methods (Derivatization): Navaneeswari, R., & Reddy, K. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from
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Computed Properties: National Center for Biotechnology Information. (2025).[9][6][5][7] PubChem Compound Summary for CID 2723758, Piperazine-2-carboxylic acid. Retrieved from
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. uregina.ca [uregina.ca]
- 8. The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline [chooser.crossref.org]
- 9. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
